molecular formula C18H19N3O B1299909 5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one CAS No. 462068-06-0

5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one

Cat. No.: B1299909
CAS No.: 462068-06-0
M. Wt: 293.4 g/mol
InChI Key: FBZFAINEFHYPNQ-UHFFFAOYSA-N
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Description

5,7-Dimethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one is a useful research compound. Its molecular formula is C18H19N3O and its molecular weight is 293.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Pyridinium ylides in quinoline/indolizine hybrids : A study by Belguedj et al. (2015) explored the reaction of 1-(quinolin-2-ylmethyl)pyridinium ylide, revealing the formation of a five-membered ring between the pyridine ring and the methylene group, which has implications for structural analysis in chemical synthesis (Belguedj et al., 2015).

Antimicrobial Applications

  • Synthesis of s-Triazine-Based Thiazolidinones : Patel et al. (2012) synthesized a series of thiazolidinone derivatives, including compounds linked with 1-pyridin-2-yl-piperazine, which showed antimicrobial activity against various bacteria and fungi (Patel et al., 2012).

Antitubercular Applications

  • Diversity-Oriented Synthesis for Antitubercular Agents : Kantevari et al. (2011) demonstrated the synthesis of substituted pyridines and dihydro-6H-quinolin-5-ones, which showed promising antitubercular activity against Mycobacterium tuberculosis (Kantevari et al., 2011).

Anticancer Applications

  • Synthesis and Bioactivity of Quinoline Derivatives : Zhang et al. (2003) synthesized 4,10-dimethyl-pyridino[2,3-h]quinolin-2(1H)-one-9-carboxylic acid and its esters, which exhibited cytotoxic activity in various cancer cells (Zhang et al., 2003).

Foodborne Heterocyclic Amines Metabolism

  • Metabolism of Foodborne Heterocyclic Aromatic Amines : Beer et al. (2017) investigated the metabolism of heterocyclic aromatic amines by Lactobacillus reuteri, which has implications for understanding the metabolic pathways of these compounds in the human body (Beer et al., 2017).

Synthesis and Catalysis Applications

  • Synthesis and Catalysis of Aluminum Complexes : Qiao et al. (2011) researched the reaction of quinolin-8-amine with pyrrole-based ligands, leading to aluminum complexes that catalyze the ring-opening polymerization of ɛ-caprolactone, a significant finding in polymer chemistry (Qiao et al., 2011).

Properties

IUPAC Name

5,7-dimethyl-3-[(pyridin-3-ylmethylamino)methyl]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-12-6-13(2)16-8-15(18(22)21-17(16)7-12)11-20-10-14-4-3-5-19-9-14/h3-9,20H,10-11H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBZFAINEFHYPNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C(=O)NC2=C1)CNCC3=CN=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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